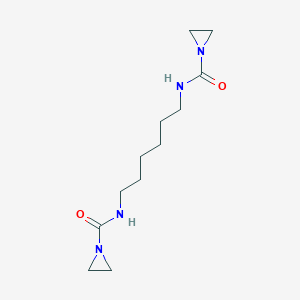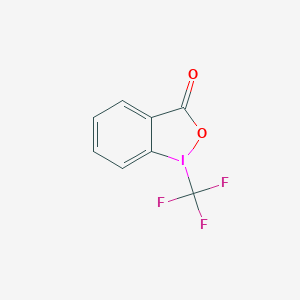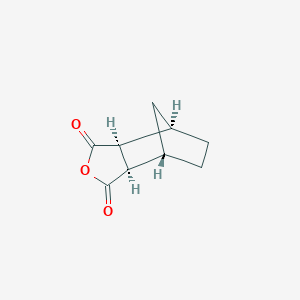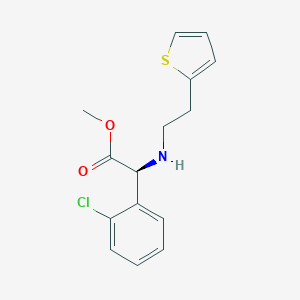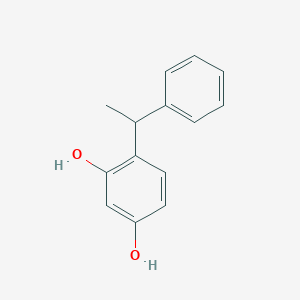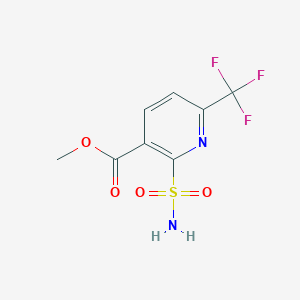
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester, also known as Methyl 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate, is a chemical compound that has been widely used in scientific research. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which makes it a valuable tool for studying biological systems.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a crucial role in its biological activity. This group is known to enhance the lipophilicity and metabolic stability of the compound, which may contribute to its ability to cross cell membranes and interact with biological targets.
Biochemische Und Physiologische Effekte
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, and to modulate the activity of various receptors and enzymes. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for various biological targets, which makes it a valuable tool for studying biological systems. Additionally, the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, which allows it to penetrate cell membranes and interact with intracellular targets.
However, there are also some limitations to using 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, and it may be expensive to obtain.
Zukünftige Richtungen
There are many future directions for the use of 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate in scientific research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including bacterial and viral infections, inflammation, and cancer. Additionally, this compound could be used to study the structure and function of various receptors and enzymes, which could lead to the development of new drugs and therapies. Furthermore, the development of new synthesis methods for this compound could make it more accessible and affordable for researchers.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been widely used in scientific research as a tool to study biological systems. This compound has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been used as a ligand for various receptors and enzymes, including the nicotinic acetylcholine receptor, the GABA-A receptor, and the carbonic anhydrase enzyme. Additionally, 3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester 2-(aminosulfonyl)-6-(trifluoromethyl)nicotinate has been used as a fluorescent probe to study the binding and transport of small molecules across cell membranes.
Eigenschaften
CAS-Nummer |
144740-59-0 |
|---|---|
Produktname |
3-Pyridinecarboxylic acid, 2-(aminosulfonyl)-6-(trifluoromethyl)-, methyl ester |
Molekularformel |
C8H7F3N2O4S |
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
methyl 2-sulfamoyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F3N2O4S/c1-17-7(14)4-2-3-5(8(9,10)11)13-6(4)18(12,15)16/h2-3H,1H3,(H2,12,15,16) |
InChI-Schlüssel |
NMNFYPVABNEKPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Kanonische SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Andere CAS-Nummern |
144740-59-0 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
methyl 2-aminosulfonyl-6-(trifluoromethyl)pyridine-3-c arboxylate |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
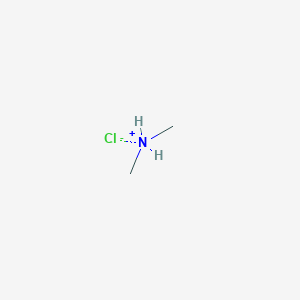
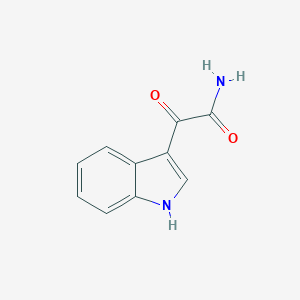
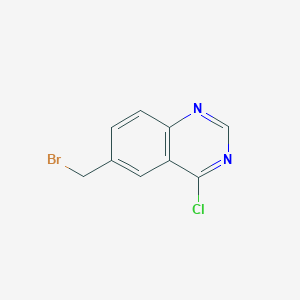
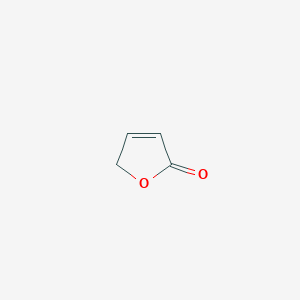
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
